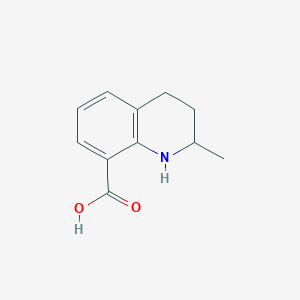

2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Beschreibung

2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a tetrahydroquinoline derivative characterized by a partially saturated quinoline ring system with a methyl substituent at position 2 and a carboxylic acid group at position 6. Its structure combines aromatic and aliphatic features, making it a versatile scaffold in medicinal chemistry and organic synthesis. The compound shares structural similarities with helquinoline, a natural antibiotic isolated from Janibacter limosus, which features a 4-methoxy group in addition to the 2-methyl and 8-carboxylic acid substituents .

Synthetic routes for this compound often involve tandem cyclization and functionalization strategies. For instance, one-pot methods using palladium catalysis or acid-mediated cyclization have been reported to optimize yield and regioselectivity .

Eigenschaften

IUPAC Name |

2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-5-6-8-3-2-4-9(11(13)14)10(8)12-7/h2-4,7,12H,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUIDKYQOULPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332627-29-8 | |

| Record name | 1332627-29-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Tetrahydroquinoline derivatives, a class to which this compound belongs, are known to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders.

Biologische Aktivität

2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (MTHQCA) is a bicyclic compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₃NO₂

- Molecular Weight : 191.23 g/mol

MTHQCA features a tetrahydroquinoline core with a carboxylic acid functional group that contributes to its biological activity.

Antimicrobial Properties

Research indicates that MTHQCA exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against both bacterial and fungal strains, suggesting potential as a therapeutic agent in infectious diseases .

Cytotoxicity

MTHQCA has demonstrated cytotoxic effects on cancer cell lines. In vitro studies reveal that it can induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapy.

Neuroprotective Effects

The compound has also been associated with neuroprotective properties. It interacts with neurotransmitter systems and may modulate pathways implicated in neurodegenerative diseases. Structure-activity relationship studies have identified MTHQCA derivatives with nanomolar affinity for NMDA receptors, which are crucial in conditions like Alzheimer's disease .

Target Interactions

MTHQCA's mechanism of action likely involves interactions with various biological targets:

- Enzyme Inhibition : It inhibits enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.

- Receptor Modulation : The compound acts on neurotransmitter receptors, particularly at the NMDA receptor site, influencing synaptic transmission and plasticity .

Biochemical Pathways

The compound is known to affect several biochemical pathways:

- Apoptosis Induction : MTHQCA triggers apoptotic pathways in cancer cells.

- Inflammatory Response Modulation : It may reduce inflammatory markers, contributing to its neuroprotective effects .

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of MTHQCA against E. coli and S. aureus, the compound exhibited minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics. This suggests a promising role in treating antibiotic-resistant infections.

Cancer Cell Lines

A comparative study on the cytotoxic effects of MTHQCA on various cancer cell lines (e.g., HeLa and MCF-7) revealed that it induces cell death at concentrations that do not affect normal cells. This selectivity underscores its potential as an anticancer agent .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | Methyl group at position 1 | Antimicrobial properties |

| This compound | Methyl group at position 2 | Cytotoxicity against cancer cells |

| 6-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | Methyl group at position 6 | Neuroprotective effects |

This table highlights the unique positioning of the methyl group in MTHQCA compared to its analogs and its distinct biological properties.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antimicrobial Properties

Research has indicated that 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid exhibits antimicrobial activity. Its structural similarity to Helquinoline, an antibiotic derived from Janibacter limosus, has prompted investigations into its potential as a novel antibiotic agent. Studies have shown that modifications at the 2 and 4 positions can significantly influence the antibacterial efficacy of the compound .

Case Study: Antibiotic Development

A study synthesized several analogs of this compound to evaluate their antibacterial properties against various pathogens. The results demonstrated enhanced activity in specific derivatives compared to the parent compound, suggesting that targeted modifications can lead to more effective antibiotics .

2. Neuroprotective Effects

The compound has also garnered attention for its neuroprotective properties. Research indicates that tetrahydroquinoline derivatives may play a role in slowing the progression of neurodegenerative diseases such as Alzheimer’s disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study: Alzheimer's Disease

In a clinical study involving animal models of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings support its potential as a therapeutic agent in neurodegenerative disorders .

Pharmaceutical Applications

1. Drug Design and Development

The unique chemical structure of this compound makes it a valuable scaffold for drug development. Researchers are exploring its use in designing new pharmaceuticals targeting various diseases.

| Compound | Target Disease | Mechanism of Action |

|---|---|---|

| Compound A | Alzheimer's | Neuroprotection |

| Compound B | Bacterial Infections | Antibacterial activity |

| Compound C | Hyperlipidemia | CETP inhibition |

2. Synthesis of Analog Compounds

The synthesis of analogs with variations at key positions has been shown to enhance biological activity and selectivity towards specific targets. For instance, compounds with gem-dimethyl groups at the 2-position have demonstrated improved oxidation resistance and increased efficacy against certain bacterial strains .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid with structurally related tetrahydroquinoline derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Substituent Effects on Bioactivity

- Helquinoline vs. Target Compound: The addition of a 4-methoxy group in helquinoline enhances its antibacterial spectrum compared to the target compound, likely due to increased membrane permeability and hydrogen bonding .

- Chloro/Bromo Derivatives: The 6-chloro and 6-bromo analogs (e.g., 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, CAS 123296-83-3) exhibit higher reactivity in nucleophilic substitution reactions, making them valuable for functionalization .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid significantly increases logP (calculated: 2.8), favoring blood-brain barrier penetration .

- Solubility : The 4-methyl derivative’s reduced solubility (0.5 mg/mL in water) compared to the target compound (1.2 mg/mL) highlights steric and conformational impacts on hydration .

Vorbereitungsmethoden

Synthesis via Reaction of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with Diethyl Ethoxymethylene Malonate and Related Derivatives

One of the documented synthetic routes involves the reaction of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with diethyl ethoxymethylene malonate under elevated temperatures (125-130°C) for about 3 hours to yield an intermediate derivative. This intermediate, upon heating with polyphosphoric acid (PPA) at 115-120°C for 1 hour, is converted to the ethyl ester of the target compound. Subsequent saponification under hot basic conditions yields the desired carboxylic acid, which can be crystallized from dimethylformamide to achieve high purity.

A further optimized method involves a one-step reaction starting from 2,2-disubstituted 1,3-dioxan-4,6-diones, alkyl orthoformates, and 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline in the presence of catalytic p-toluenesulfonic acid (Tos-OH). This reaction is performed in chlorinated or polar aprotic solvents such as dioxane or tetrahydrofuran at room temperature for 2 to 30 hours (preferably 3-4 hours). The product precipitates directly and can be isolated by filtration with yields around 90%, offering a mild and efficient alternative to the high-temperature routes.

Summary Table of Key Reaction Conditions and Yields

| Step | Reactants | Conditions | Solvent | Time | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline + diethyl ethoxymethylene malonate | Heating | None specified | 3 h | 125-130°C | Intermediate formed | Initial condensation |

| 2 | Intermediate + polyphosphoric acid (PPA) | Heating | None specified | 1 h | 115-120°C | Ethyl ester formed | Cyclization step |

| 3 | Ethyl ester + base (saponification) | Reflux | Basic aqueous | Not specified | Reflux | Final acid | Purification by crystallization |

| Alternative | 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline + 1,3-dioxan-4,6-dione derivative + alkyl orthoformate + Tos-OH | Stirring | Dioxane or THF | 3-4 h | Room temperature | ~90% | One-step mild synthesis |

Condensation of Isatin or Isatic Acid Salts with Halogenated Acetone Derivatives

Another classical approach, although more related to hydroxyquinoline carboxylic acids but relevant for structural analogues, involves the condensation of isatin or its sodium salt with chlorinated acetone derivatives in alkaline medium. This reaction typically proceeds in dilute sodium carbonate or alkaline-earth hydroxide solutions at temperatures between room temperature and 100°C. The process yields 2-methyl-3-hydroxyquinoline-4-carboxylic acids with good to excellent yields (up to 96%) in relatively short reaction times compared to older methods that required several days at room temperature.

In this method, isatin undergoes cleavage to form the isatic acid salt, which then condenses with halogenated acetone to form the quinoline carboxylic acid skeleton. The product precipitates as a yellow solid upon acidification and can be purified by recrystallization from sodium carbonate solution and acid reprecipitation. This route highlights the importance of temperature control and the use of alkaline-earth hydroxides to optimize yield and purity.

| Parameter | Details |

|---|---|

| Starting materials | Isatin or sodium salt of isatic acid, chlorinated acetone |

| Base | Sodium carbonate or alkaline-earth hydroxides (e.g., calcium hydroxide) |

| Temperature | Room temperature to 100°C, preferably maintained during reaction |

| Reaction time | Several hours to 24 hours |

| Product isolation | Acidification to precipitate product, filtration, washing |

| Yield | Up to 96% |

| Aspect | Method 1: Tetrahydroquinoline + Malonate Route | Method 2: Isatin + Halogenated Acetone Route |

|---|---|---|

| Starting materials | 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, diethyl ethoxymethylene malonate | Isatin or isatic acid salts, chlorinated acetone |

| Reaction conditions | High temperature (115-130°C) or mild room temperature one-step with catalysts | Mild to moderate temperature (RT to 100°C) in alkaline medium |

| Reaction time | 1-3 hours (heating) or 3-4 hours (room temp one-step) | Several hours to 24 hours |

| Yield | Up to 90% (one-step), good purity | Up to 96% yield, good purity |

| Purification | Crystallization from DMF or filtration | Recrystallization from sodium carbonate solution and acid precipitation |

| Advantages | High yield, scalable, mild conditions possible | Simple reagents, good yield, classical method |

| Limitations | Requires specialized intermediates, heating steps | Longer reaction time, multiple steps for purification |

The one-step synthesis involving 1,3-dioxan-4,6-dione derivatives and alkyl orthoformates catalyzed by p-toluenesulfonic acid represents an efficient and high-yielding method that avoids prolonged heating and complex purification.

The classical condensation of isatin with halogenated acetone derivatives remains a reliable method for related hydroxyquinoline carboxylic acids, providing insights into the reactivity of quinoline systems and potential for structural analog synthesis.

Polyphosphoric acid and ethyl polyphosphate serve as effective condensation agents facilitating cyclization and ester formation in the malonate-based routes.

The choice of solvent plays a critical role; polar aprotic solvents like dioxane and tetrahydrofuran improve reaction rates and product isolation in the one-step method.

The carboxylic acid products are generally isolated as crystalline solids with high purity, suitable for further pharmaceutical or chemical applications.

The preparation of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be achieved through multiple synthetic routes. Modern methods favor mild, catalytic one-step processes from tetrahydroquinoline derivatives and dioxan-dione intermediates, offering high yields and operational simplicity. Classical condensation methods starting from isatin and halogenated acetone derivatives provide alternative pathways, especially for related hydroxyquinoline carboxylic acids, with good yields and straightforward purification. Selection of method depends on available starting materials, desired scale, and purity requirements.

Q & A

Q. Answer :

- Starting Materials : Begin with substituted anilines or quinoline precursors. For example, cyclization of 8-aminocarboxylic acid derivatives under acidic conditions (e.g., polyphosphoric acid) forms the tetrahydroquinoline core .

- Methylation : Introduce the methyl group via Friedel-Crafts alkylation or reductive amination using formaldehyde .

- Carboxylation : Employ carboxylation reagents like CO₂ under high pressure or via Grignard reactions with subsequent oxidation .

Advanced: How can researchers resolve contradictions in reported biological activity data for structural analogs?

Q. Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare analogs like 6-Methylquinoline-2-carboxylic acid (antimicrobial) and 7-Methylquinoline-2-carboxylic acid (pathogen-specific activity) to isolate the impact of substituent positions .

- Experimental Replication : Standardize bioassays (e.g., MIC testing against S. aureus or E. coli) across labs to minimize variability .

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., DNA gyrase) and validate with mutagenesis .

Advanced: What methods are used to determine the stereochemistry of 2-Methyl-1,2,3,4-tetrahydroquinoline derivatives?

Q. Answer :

- NOESY NMR : Identify spatial proximities between protons (e.g., methyl and adjacent hydrogens) to assign relative configurations (e.g., 2R*,4R* in helquinoline) .

- X-ray Crystallography : Resolve absolute stereochemistry by analyzing crystal packing and intermolecular interactions .

- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases to separate enantiomers .

Basic: How does the methyl group at position 2 influence the compound’s chemical reactivity?

Q. Answer :

- Steric Effects : The methyl group at position 2 hinders electrophilic substitution at adjacent positions, directing reactivity to the 8-carboxylic acid site .

- Hydrophobicity : Increases logP values (~1.5–2.0), enhancing membrane permeability in cellular assays .

- Acid Stability : The methyl group stabilizes the tetrahydroquinoline ring against acid-catalyzed degradation .

Advanced: What strategies optimize the synthetic yield of this compound?

Q. Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ or FeCl₃) to accelerate cyclization steps .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1–2h while maintaining >80% yield .

- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent side reactions during methylation .

Basic: What analytical techniques are critical for characterizing degradation products?

Q. Answer :

- LC-MS/MS : Identify oxidative byproducts (e.g., hydroxylated or demethylated derivatives) using fragmentation patterns .

- FT-IR Spectroscopy : Detect carbonyl (C=O) and amine (N-H) shifts caused by hydrolysis .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC sampling .

Advanced: How can researchers study interactions between this compound and biological targets?

Q. Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to proteins like albumin or cytochrome P450 .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme inhibition studies .

- Fluorescence Quenching : Monitor tryptophan residue changes in target proteins upon ligand binding .

Basic: What are the stability considerations for long-term storage of this compound?

Q. Answer :

- Storage Conditions : Keep in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent oxidation .

- Solvent Choice : Dissolve in DMSO (dry, <0.1% H₂O) for aliquots; avoid aqueous buffers at neutral pH to prevent precipitation .

- Light Sensitivity : Protect from UV light using amber glass or opaque containers .

Advanced: What computational approaches predict the pharmacokinetic properties of this compound?

Q. Answer :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability (%F = ~60–70), BBB permeability (logBB = −1.2), and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion rates .

- QSAR Models : Train models on tetrahydroquinoline derivatives to predict clearance rates and metabolic pathways (e.g., glucuronidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.